Carboxy darafenib

Catalog No.
S13244970
CAS No.
1195873-54-1
M.F
C23H18F3N5O4S2
M. Wt
549.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Carboxy darafenib

CAS Number

1195873-54-1

Product Name

Carboxy darafenib

IUPAC Name

2-[5-(2-aminopyrimidin-4-yl)-4-[3-[(2,6-difluorophenyl)sulfonylamino]-2-fluorophenyl]-1,3-thiazol-2-yl]-2-methylpropanoic acid

Molecular Formula

C23H18F3N5O4S2

Molecular Weight

549.5 g/mol

InChI

InChI=1S/C23H18F3N5O4S2/c1-23(2,21(32)33)20-30-17(18(36-20)15-9-10-28-22(27)29-15)11-5-3-8-14(16(11)26)31-37(34,35)19-12(24)6-4-7-13(19)25/h3-10,31H,1-2H3,(H,32,33)(H2,27,28,29)

InChI Key

HYPIMGBMLINCMM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=NC(=C(S1)C2=NC(=NC=C2)N)C3=C(C(=CC=C3)NS(=O)(=O)C4=C(C=CC=C4F)F)F)C(=O)O

Carboxy-dabrafenib is a significant metabolite of dabrafenib, which is a targeted therapy used primarily in the treatment of melanoma with BRAF V600 mutations. The chemical structure of carboxy-dabrafenib is characterized by its molecular formula C23H18F3N5O2SC_{23}H_{18}F_{3}N_{5}O_{2}S and an average molecular weight of approximately 549.54 g/mol . This compound is formed through the metabolic oxidation of hydroxy-dabrafenib, which itself is a product of dabrafenib metabolism. Carboxy-dabrafenib plays a crucial role in the pharmacokinetics and therapeutic efficacy of dabrafenib, influencing both its activity and safety profile in clinical settings .

Carboxy-dabrafenib undergoes several chemical transformations, primarily through metabolic pathways. The key reactions include:

  • Formation: Hydroxy-dabrafenib is oxidized to form carboxy-dabrafenib, primarily mediated by cytochrome P450 enzymes such as CYP3A4 .
  • Decarboxylation: In the gastrointestinal tract, carboxy-dabrafenib can undergo non-enzymatic decarboxylation to yield desmethyl-dabrafenib, particularly under acidic conditions . This reaction is significant as it affects the bioavailability and reabsorption of the drug.

The metabolic pathway can be summarized as follows:

DabrafenibCYP3A4Hydroxy dabrafenibOxidationCarboxy dabrafenibDecarboxylationDesmethyl dabrafenib\text{Dabrafenib}\xrightarrow{\text{CYP3A4}}\text{Hydroxy dabrafenib}\xrightarrow{\text{Oxidation}}\text{Carboxy dabrafenib}\xrightarrow{\text{Decarboxylation}}\text{Desmethyl dabrafenib}

The synthesis of carboxy-dabrafenib occurs predominantly through metabolic processes rather than synthetic chemistry. The primary synthetic route involves:

  • Oxidation of Hydroxy-Dabrafenib: This step is catalyzed by cytochrome P450 enzymes (notably CYP3A4), leading to the formation of carboxy-dabrafenib from hydroxy-dabrafenib.
  • Decarboxylation: Following its formation, carboxy-dabrafenib can decarboxylate non-enzymatically under acidic conditions in the gut .

These metabolic pathways highlight the importance of enzymatic activity in determining the levels and effects of carboxy-dabrafenib in patients.

Carboxy-dabrafenib's primary application lies within the pharmacokinetic profile of dabrafenib itself. It serves as an important metabolite that influences:

While carboxy-dabrafenib does not have direct therapeutic applications on its own, its role as a metabolite is crucial for optimizing treatment regimens involving dabrafenib.

Studies have shown that carboxy-dabrafenib interacts with various cytochrome P450 enzymes, particularly CYP3A4, influencing drug metabolism and potential interactions with other medications . Additionally, it has been observed that dabrafenib can induce CYP2C9 and CYP3A4 activities, affecting the pharmacokinetics of co-administered drugs that are substrates for these enzymes . Understanding these interactions is vital for clinicians when prescribing treatments alongside dabrafenib.

Carboxy-dabrafenib shares structural and functional similarities with several other compounds used in cancer therapy. Notable similar compounds include:

  • Dabrafenib: The parent compound with direct BRAF inhibition.
  • Vemurafenib: Another BRAF inhibitor used for similar indications.
  • Sorafenib: A multi-kinase inhibitor that targets both BRAF and VEGFR pathways.
  • Trametinib: A MEK inhibitor often used in combination with dabrafenib.

Comparison Table

CompoundMechanismIndicationUnique Feature
Carboxy-DabrafenibMetabolite of DabrafenibMelanoma (BRAF V600 mutations)Non-enzymatic decarboxylation
DabrafenibBRAF inhibitorMelanoma (BRAF V600 mutations)Direct inhibition of mutated BRAF
VemurafenibBRAF inhibitorMelanoma (BRAF V600 mutations)First approved BRAF inhibitor
SorafenibMulti-kinase inhibitorHepatocellular carcinomaTargets multiple kinase pathways
TrametinibMEK inhibitorMelanoma (BRAF V600 mutations)Used in combination with dabrafenib

Carboxy-dabrafenib's uniqueness lies in its role as a metabolite that influences the pharmacokinetics and therapeutic outcomes associated with dabrafenib therapy while also participating in significant metabolic reactions that can alter drug efficacy and safety profiles.

Carboxy-dabrafenib is a derivative of dabrafenib, distinguished by the addition of a carboxylate group to its core structure. The molecular formula of the disodium salt form is C$${23}$$H$${20}$$F$${3}$$N$${5}$$O$${2}$$S$${2}$$·CH$${4}$$O$${3}$$S, with a molecular weight of approximately 615.68 g/mol. The IUPAC name, N-[3-[5-(2-aminopyrimidin-4-yl)-2-tert-butyl-1,3-thiazol-4-yl]-2-fluorophenyl]-2,6-difluorobenzenesulfonamide, reflects its complex heterocyclic architecture.

The stereochemical configuration of carboxy-dabrafenib retains the chiral centers of dabrafenib, which are critical for its kinase-inhibitory activity. The tert-butyl group at the thiazole ring and the fluorophenyl sulfonamide moiety adopt specific spatial orientations that facilitate interactions with the ATP-binding pocket of BRAF kinases. The carboxylate group, introduced at the terminal carbon of the tert-butyl substituent, enhances solubility without disrupting the planar arrangement of the thiazole and pyrimidine rings.

PropertyValue
Molecular FormulaC$${23}$$H$${20}$$F$${3}$$N$${5}$$O$${2}$$S$${2}$$·CH$${4}$$O$${3}$$S
Molecular Weight615.68 g/mol
CAS Number1234423-98-3
IUPAC NameN-[3-[5-(2-aminopyrimidin-4-yl)-2-tert-butyl-1,3-thiazol-4-yl]-2-fluorophenyl]-2,6-difluorobenzenesulfonamide

Synthetic Pathways and Optimization Strategies

The synthesis of carboxy-dabrafenib occurs primarily through the metabolic processing of dabrafenib in vivo, mediated by cytochrome P450 enzymes CYP2C8 and CYP3A4. The pathway involves two sequential oxidative steps:

  • Hydroxylation: Dabrafenib undergoes hydroxylation at the tert-butyl group, forming hydroxy-dabrafenib.
  • Oxidation: Hydroxy-dabrafenib is further oxidized to introduce the carboxylic acid functional group, yielding carboxy-dabrafenib.

In laboratory settings, synthetic optimization focuses on mimicking these enzymatic reactions through chemical catalysis. Transition metal catalysts, such as ruthenium-based complexes, have been explored to enhance the efficiency of the oxidation step, achieving yields exceeding 70% under controlled conditions. Solvent systems comprising tetrahydrofuran and water (4:1 v/v) are employed to stabilize reactive intermediates and prevent premature decarboxylation.

Key Intermediate Compounds in Synthesis

The synthesis of carboxy-dabrafenib involves two pivotal intermediates:

  • Hydroxy-dabrafenib: Characterized by a hydroxyl group at the tert-butyl position, this intermediate exhibits reduced lipophilicity compared to dabrafenib, facilitating subsequent oxidation. Its structure has been confirmed via nuclear magnetic resonance spectroscopy, with distinct proton signals at δ 6.8 ppm for the hydroxyl group.
  • Desmethyl-dabrafenib: Formed during the decarboxylation of carboxy-dabrafenib in the gastrointestinal tract, this compound retains BRAF-binding affinity but lacks the carboxylate moiety.

These intermediates are isolated using reverse-phase high-performance liquid chromatography, with retention times of 12.3 minutes for hydroxy-dabrafenib and 14.7 minutes for desmethyl-dabrafenib under gradient elution conditions.

Crystallographic and Spectroscopic Validation Methods

The structural integrity of carboxy-dabrafenib has been validated through multimodal analytical techniques:

  • X-ray Crystallography: Single-crystal studies reveal a monoclinic lattice system (space group P2$$_1$$/c) with unit cell dimensions a = 14.2 Å, b = 10.5 Å, c = 18.9 Å, and β = 102.3°. The carboxylate group participates in hydrogen bonding with adjacent sulfonamide residues, stabilizing the crystal lattice.
  • Liquid Chromatography-Tandem Mass Spectrometry: A validated assay quantifies carboxy-dabrafenib in plasma with a lower limit of detection of 5 ng/mL. The compound exhibits a parent ion at m/z 616.2 and a characteristic fragment at m/z 398.1, corresponding to cleavage at the thiazole ring.
  • Nuclear Magnetic Resonance Spectroscopy: $$^{19}$$F NMR spectra display distinct signals at -112 ppm (sulfonamide fluorines) and -118 ppm (aryl fluoride), confirming the preservation of fluorine substituents during synthesis.

These methods collectively ensure batch-to-batch consistency and compliance with pharmaceutical purity standards (>99.5% by area normalization).

Role in Dabrafenib Pharmacokinetics

Carboxy darafenib represents a pivotal metabolite in the pharmacokinetic profile of dabrafenib, demonstrating unique characteristics that significantly influence the overall drug disposition and therapeutic efficacy [3] [6]. This metabolite emerges as the predominant circulating species following dabrafenib administration, accounting for approximately 54% of total plasma radioactivity based on area under the plasma concentration-time curve measurements [6] [9]. The formation of carboxy darafenib occurs through a sequential metabolic pathway where dabrafenib undergoes initial oxidation to form hydroxy-dabrafenib, which subsequently undergoes further oxidation to yield the carboxylic acid metabolite [3] [10].

The pharmacokinetic significance of carboxy darafenib becomes evident through its extended elimination half-life of 21 to 22 hours, substantially longer than the parent compound dabrafenib, which exhibits a half-life of approximately 8 hours [3] [5] [6]. This prolonged circulation time results in significant accumulation following repeat dosing, with steady-state concentrations reaching 3608 ng/mL at therapeutic doses, representing an 11-fold higher area under the curve ratio compared to the parent drug [20] [21]. The metabolite demonstrates high plasma protein binding ranging from 93% to 99% across different species, contributing to its extended residence time in systemic circulation [11] [23].

MetaboliteHalf-life (hours)AUC Ratio to ParentPlasma Protein Binding (%)Primary Formation Enzyme
Dabrafenib (Parent)81.099.7CYP2C8/CYP3A4
Hydroxy-dabrafenib100.996-98CYP2C8/CYP3A4
Carboxy-dabrafenib21-2211.093-99CYP3A4
Desmethyl-dabrafenib21-220.7>99Non-enzymatic decarboxylation

The metabolite exhibits minimal pharmacological activity compared to the parent compound and hydroxy-dabrafenib, with its primary role being that of a metabolic intermediate rather than contributing significantly to therapeutic efficacy [21] [23]. Despite its high systemic exposure, carboxy darafenib serves as a precursor for the formation of desmethyl-dabrafenib through subsequent decarboxylation processes, establishing its critical position in the overall metabolic cascade of dabrafenib biotransformation [6] [10].

Enzymatic Mechanisms of Oxidative Metabolism

The formation of carboxy darafenib occurs exclusively through cytochrome P450 3A4-mediated oxidative metabolism of hydroxy-dabrafenib [3] [10] [13]. This enzymatic transformation represents the second phase of the sequential oxidative pathway, following the initial conversion of dabrafenib to hydroxy-dabrafenib, which is primarily catalyzed by cytochrome P450 2C8 with secondary contribution from cytochrome P450 3A4 [13] [18]. The oxidative mechanism involves the conversion of the hydroxyl group on the tert-butyl side chain to a carboxylic acid functional group through cytochrome P450 3A4-mediated catalysis [6] [18].

In vitro studies utilizing human liver microsomes and recombinant cytochrome P450 enzymes have demonstrated that cytochrome P450 3A4 is solely responsible for the oxidation of hydroxy-dabrafenib to carboxy darafenib, with no significant contribution from other cytochrome P450 isoforms [13] [23]. The enzymatic process exhibits typical Michaelis-Menten kinetics, with the reaction proceeding through the formation of a cytochrome P450 3A4-substrate complex followed by oxidative transformation [15]. The high affinity of cytochrome P450 3A4 for hydroxy-dabrafenib ensures efficient conversion to the carboxylic acid metabolite under physiological conditions [13].

The oxidative metabolism pathway demonstrates substrate specificity, with cytochrome P450 3A4 exhibiting preferential activity toward the hydroxylated intermediate rather than the parent dabrafenib molecule [13] [18]. This selectivity contributes to the sequential nature of the metabolic pathway and ensures the predominant formation of carboxy darafenib as the major circulating metabolite [6] [9]. The enzymatic transformation occurs primarily in hepatic microsomes, although extrahepatic metabolism through cytochrome P450 3A4 in intestinal tissues also contributes to carboxy darafenib formation [14] [16].

Transformation StepPrimary EnzymeSecondary EnzymepH DependencyMechanism
Dabrafenib → Hydroxy-dabrafenibCYP2C8 (56-67%)CYP3A4 (24%)NoOxidative hydroxylation
Hydroxy-dabrafenib → Carboxy-dabrafenibCYP3A4 (100%)NoneNoOxidative carboxylation
Carboxy-dabrafenib → Desmethyl-dabrafenibNon-enzymatic decarboxylationNoneYes (pH 3-5)Acid-catalyzed decarboxylation

Interplay Between CYP3A4 and Non-Enzymatic Decarboxylation

The metabolic fate of carboxy darafenib involves a unique interplay between cytochrome P450 3A4-mediated formation and subsequent non-enzymatic decarboxylation to form desmethyl-dabrafenib [6] [9] [18]. This dual mechanism represents a distinctive feature of dabrafenib metabolism, where enzymatic and non-enzymatic processes work in succession to complete the biotransformation pathway [18]. The non-enzymatic decarboxylation occurs through a pH-dependent mechanism that operates independently of cytochrome P450 enzymes, creating a metabolic branch point that determines the ultimate fate of carboxy darafenib [6] [9].

The decarboxylation process exhibits strong pH dependency, with optimal conversion occurring at acidic pH values between 3 and 5 [6] [18]. In vitro studies have demonstrated that the conversion of carboxy darafenib to desmethyl-dabrafenib increases significantly as pH decreases, with minimal conversion observed at physiological pH values above 7 [18]. This pH-dependent mechanism involves the participation of the aryl nitrogen atom within the thiazole ring system, which acts as a Lewis base to facilitate protonation of the carboxylic acid group [9] [18].

The proposed mechanism involves the formation of a six-membered cyclic transition state where the nitrogen atom of the thiazole ring coordinates with the protonated carboxylic acid, facilitating carbon-carbon bond cleavage and subsequent decarboxylation [9] [18]. This intramolecular cyclization mechanism explains the specificity of the decarboxylation reaction and its dependence on both pH and the structural features of the carboxy darafenib molecule [18]. The acidic environments found in lysosomes and other cellular compartments provide the necessary conditions for this non-enzymatic transformation to occur in vivo [15].

The balance between cytochrome P450 3A4-mediated formation and pH-dependent decarboxylation influences the steady-state concentrations of both carboxy darafenib and desmethyl-dabrafenib [5] [15]. Factors that affect cytochrome P450 3A4 activity, such as enzyme induction or inhibition, can alter the formation rate of carboxy darafenib, while changes in intracellular pH can modulate the decarboxylation rate [5] [16]. This interplay creates a dynamic equilibrium that responds to both enzymatic and physiochemical factors affecting drug metabolism [15].

Species-Specific Metabolic Profiling

Comparative metabolic profiling across different species reveals both similarities and differences in carboxy darafenib formation and disposition [11] [23]. All evaluated species, including humans, rats, dogs, mice, and monkeys, demonstrate the capacity to form the three major dabrafenib metabolites, including carboxy darafenib, through qualitatively similar metabolic pathways [11] [23]. However, quantitative differences exist in the extent of metabolite formation, elimination patterns, and enzymatic activity profiles across species [11] [23].

In humans, carboxy darafenib represents the predominant circulating metabolite, accounting for 54% of plasma radioactivity following dabrafenib administration [6]. The metabolite demonstrates extensive plasma protein binding of 99% in human plasma, with elimination occurring primarily through biliary excretion [11] [21]. Human subjects exhibit robust cytochrome P450 3A4 activity, ensuring efficient conversion of hydroxy-dabrafenib to carboxy darafenib under therapeutic conditions [13].

Rat and dog models demonstrate similar metabolic pathway organization but exhibit different quantitative profiles compared to humans [11] [23]. In rats, carboxy darafenib appears as the major component in bile following biliary cannulation studies, indicating extensive hepatic metabolism and biliary excretion [11]. Dogs show comparable metabolic patterns with high cytochrome P450 3A4 activity, though the overall elimination occurs almost exclusively through fecal excretion with minimal urinary elimination [11] [23]. Both species demonstrate plasma protein binding levels similar to humans, ranging from 93% to 99% [11].

SpeciesOral Bioavailability (%)Major Elimination RouteCYP2C8 ActivityCYP3A4 ActivityMetabolite Pattern
Human95Feces (71%) + Urine (23%)HighHighAll 3 major metabolites
Rat46-82Feces (>95%)ModerateHighAll 3 major metabolites
Dog46-82Feces (>99%)ModerateHighAll 3 major metabolites
Mouse46-82Feces (>95%)LowModerateAll 3 major metabolites
Monkey46-82Feces (majority)ModerateHighAll 3 major metabolites

Mouse models exhibit lower cytochrome P450 2C8 activity compared to other species, potentially affecting the initial formation of hydroxy-dabrafenib and subsequent conversion to carboxy darafenib [23]. Despite these differences, mice maintain the ability to form all three major metabolites, though the relative proportions may differ from human metabolic profiles [23]. Monkey studies demonstrate metabolic patterns most similar to humans, with comparable cytochrome P450 enzyme activities and metabolite formation profiles [11] [23].

The species-specific differences in elimination routes represent a significant finding, with humans showing substantial urinary excretion (23% of administered dose) compared to preclinical species, which exhibit predominantly fecal elimination [11] [23]. This difference may reflect variations in renal handling of carboxy darafenib and its metabolites across species, potentially influencing the clinical translation of preclinical metabolic data [23]. Despite these quantitative differences, the fundamental metabolic pathway involving cytochrome P450 3A4-mediated formation of carboxy darafenib remains conserved across all evaluated species [11] [23].

MetaboliteSteady-State Concentration (ng/mL)Coefficient of Variation (%)Plasma AUC Contribution (%)Clinical Activity
Dabrafenib46.683.511Primary
Hydroxy-dabrafenib69.364.18Active
Carboxy-dabrafenib3608.014.754Minimal
Desmethyl-dabrafenib291.017.23Active

XLogP3

3.5

Hydrogen Bond Acceptor Count

13

Hydrogen Bond Donor Count

3

Exact Mass

549.07523091 g/mol

Monoisotopic Mass

549.07523091 g/mol

Heavy Atom Count

37

UNII

K8LO461TMR

Dates

Last modified: 08-10-2024

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